1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based organoboron compound characterized by three key substituents:
- 1-Position: An ethyl group, enhancing hydrophobicity while maintaining moderate steric bulk.
- 4-Position: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors or receptor modulators. Its design balances reactivity (via the boronate ester) and selectivity (via the nitroaryl group) .
Properties
IUPAC Name |
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O4/c1-6-20-11-14(18-24-16(2,3)17(4,5)25-18)15(19-20)12-7-9-13(10-8-12)21(22)23/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLOSTYUZRZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring, which can be done using a mixture of concentrated nitric and sulfuric acids.
Attachment of the dioxaborolane moiety: This is typically done via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted pyrazoles.
Scientific Research Applications
The presence of the nitrophenyl group enhances the compound's electron-withdrawing characteristics, while the dioxaborolane moiety is known for its role in cross-coupling reactions. These features make it a versatile building block in organic synthesis.
Chemistry
1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily utilized as a building block in organic synthesis. Its applications include:
- Suzuki-Miyaura Coupling Reactions : This compound serves as a crucial intermediate in the formation of complex molecules through palladium-catalyzed coupling reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .
- Anticancer Properties : Research has explored its efficacy against cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its anticancer activity .
Medicine
In the field of medicinal chemistry, this compound is being evaluated for its therapeutic potential:
- Drug Development : Its unique structural components make it a candidate for developing new drugs aimed at treating various diseases. The incorporation of the nitrophenyl group may contribute to enhanced pharmacological profiles.
Industry
The compound finds applications beyond academic research:
- Catalysis : It is utilized as a catalyst in various chemical processes due to its ability to facilitate reactions efficiently .
- Advanced Materials : The unique properties of this compound allow for its use in creating advanced materials with specific functionalities.
Case Study 1: Synthesis and Application in Organic Synthesis
A study published in Molecular Crystals and Liquid Crystals detailed the synthesis of this compound via Suzuki-Miyaura coupling reactions. The research highlighted its efficiency in forming complex biaryl compounds that are essential for pharmaceutical development .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial activity of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Pyrazole 1-Position
The 1-position substituent influences solubility, steric hindrance, and metabolic stability. Key analogs include:
Key Insight : The ethyl group in the target compound offers a balance between hydrophobicity and steric demand, making it suitable for diverse synthetic applications without excessive lipophilicity.
Substituent Variations at the Pyrazole 3-Position
The 3-position’s nitro group distinguishes the target compound from analogs with alternative electron-withdrawing or donating groups:
Alkylation Strategies
The target compound’s ethyl group is introduced via alkylation of a pyrazole boronate precursor. Similar methods include:
- Microwave-Assisted Alkylation : Used in for 1-(2-(pyrrolidin-1-yl)ethyl) substitution, achieving 65% yield under optimized conditions.
- Classical Alkylation : As in , where 2-iodopropane and K₂CO₃ in DMF yield 1-isopropyl analogs over 72 hours.
Key Difference : The target’s ethyl group may require shorter reaction times compared to bulkier substituents due to lower steric hindrance.
Boronate Ester Installation
The pinacol boronate ester is typically installed via Miyaura borylation:
- Pd-Catalyzed Borylation : As demonstrated in , using Pd₂(dba)₃, XPhos, and bis(pinacolato)diboron.
- One-Pot Synthesis : Example in achieves 84.1% yield via reflux in 1,2-dichloroethane.
Physicochemical and Reactivity Profiles
Solubility and logP
- Target Compound : Predicted logP ≈ 3.1 (moderate lipophilicity due to ethyl and nitro groups).
- Comparison :
Reactivity in Cross-Couplings
- Suzuki-Miyaura Efficiency : The nitro group meta-directs coupling reactions, favoring para-substituted aryl partners.
- Stability : Nitro group may necessitate inert conditions to prevent reduction during synthesis .
Biological Activity
1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 942920-11-8) is a complex organic compound that has attracted significant attention due to its potential biological activities. The unique combination of functional groups present in this compound suggests various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group, a nitrophenyl group, and a dioxaborolane moiety. These structural components contribute to its reactivity and interaction with biological systems.
| Component | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |
| Nitrophenyl Group | Enhances electron affinity and may participate in redox reactions. |
| Dioxaborolane Moiety | Known for forming reversible covalent bonds with biomolecules. |
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains. The nitrophenyl group may enhance this activity through electron-withdrawing effects which increase the compound's reactivity towards microbial targets .
Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. The dioxaborolane moiety is believed to play a crucial role in these interactions by facilitating the formation of covalent bonds with critical biomolecules involved in cell proliferation .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The dioxaborolane moiety can form reversible covalent bonds with enzymes, potentially inhibiting their activity.
- Electron Transfer : The nitrophenyl group may participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial potency.
- Anticancer Activity :
Q & A
Q. What are the common synthetic routes for preparing this pyrazole-boronic ester compound?
Methodological Answer: The compound is typically synthesized via multi-step reactions. A key approach involves Suzuki-Miyaura cross-coupling, where the boronic ester moiety reacts with halogenated pyrazole precursors under palladium catalysis. For example, coupling 1-ethyl-3-(4-nitrophenyl)-4-bromo-1H-pyrazole with pinacol borane in the presence of Pd(dppf)Cl₂ and a base (e.g., KOAc) in anhydrous THF at 80°C yields the target compound . Alternative routes include nucleophilic substitution or condensation reactions with hydrazine derivatives under reflux in ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.0 ppm) in CDCl3 are diagnostic .
- FT-IR : Identifies functional groups (e.g., B-O stretch at ~1350 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.18) .
- X-ray Crystallography : Resolves 3D structure and confirms boronic ester geometry .
Q. What are its primary applications in academic research?
Methodological Answer:
- Organic Synthesis : Acts as a boronic ester intermediate for Suzuki couplings to construct biaryl systems .
- Biological Studies : Serves as a scaffold for enzyme inhibition assays (e.g., tyrosine kinase inhibitors) due to the nitro group’s electron-withdrawing effects .
- Material Science : Used in polymer cross-linking via boronate ester formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions in cross-couplings .
- Catalyst Loading : Reducing Pd(dppf)Cl₂ to 1 mol% with rigorous degassing prevents boronic ester hydrolysis .
- Temperature Control : Stepwise heating (60°C → 80°C) avoids decomposition of the nitro group .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioassays .
- Assay Standardization : Compare MIC values against S. aureus under identical conditions (e.g., nutrient broth, 37°C incubation) .
- Structural Analogues : Test derivatives (e.g., replacing nitro with methoxy) to isolate electronic effects on activity .
Q. What electrochemical methods enable selective aromatization of pyrazoline intermediates?
Methodological Answer: Electrochemical oxidation in acetonitrile with a graphite anode (applying 3.25 F charge at 470 mV) converts dihydropyrazolines to aromatic pyrazoles with >60% yield. This avoids harsh chemical oxidants (e.g., DDQ) and preserves the boronic ester .
Q. How to design assays for evaluating its potential in drug discovery?
Methodological Answer:
- Kinase Inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR) to measure IC50 values .
- Cytotoxicity Screening : Employ MTT assays on HeLa cells, comparing viability at 10–100 µM concentrations .
- Molecular Docking : Simulate binding poses with AutoDock Vina (PDB: 1M17) to prioritize structural modifications .
Q. What computational strategies predict its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to assess steric effects from the ethyl group on coupling efficiency .
- Hammett Analysis : Correlate σ values of substituents (e.g., nitro, boronic ester) with reaction rates .
- Molecular Dynamics : Simulate solvent interactions to refine reaction pathways in THF/water mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
